Z-D-Cha-OH

Description

Historical Trajectory and Academic Significance of Cyclohexylalanine Derivatives in Chemical Biology

Cyclohexylalanine derivatives have a notable history in chemical biology, largely due to the unique properties conferred by the cyclohexyl ring. This bulky, hydrophobic alicyclic group can influence the conformational preferences of peptides and peptidomimetics, affecting their interactions with biological targets, metabolic stability, and bioavailability. Early research in this area explored the incorporation of cyclohexylalanine into peptide chains to create analogues with modified biological activities. For instance, L-cyclohexylalanine and its derivatives have been utilized in the construction of peptide isosteres relevant to the renin-angiotensin system. doi.org They have also been employed in the synthesis of tetrapeptide analogues of important biological molecules like pentagastrin (B549294) and cholecystokinin (B1591339) drugs. doi.org The academic significance of these derivatives lies in their ability to serve as constrained mimetics of aromatic amino acids (like phenylalanine), offering insights into structure-activity relationships and enabling the design of molecules with enhanced or altered properties. mdpi.com

Rationale for Dedicated Scholarly Investigation into Z-D-Cha-OH

The specific focus on this compound stems from its role as a protected, stereochemically defined building block. The Z-protecting group is widely used in peptide synthesis due to its relative stability and ease of removal under hydrogenolysis conditions. The D-configuration of the alpha-carbon introduces a specific stereochemical constraint, which is crucial for designing peptides and peptidomimetics with precise three-dimensional structures and biological activities. ontosight.ai Dedicated scholarly investigation into this compound is thus driven by the need for reliable and versatile synthetic routes to access complex molecules containing D-cyclohexylalanine residues. Its well-defined chemical structure and reactivity make it an ideal subject for studies exploring new synthetic methodologies, particularly in solid-phase peptide synthesis (SPPS), where protected amino acids are essential. ontosight.ai Furthermore, research into this compound contributes to a deeper understanding of how the combination of the cyclohexyl moiety, the D-stereochemistry, and the Z-protection impacts the physical and chemical properties relevant to synthetic strategies and downstream applications.

Overview of Contemporary Research Paradigms and Knowledge Gaps Pertaining to this compound

Contemporary research involving this compound primarily revolves around its application as a key intermediate in the synthesis of more complex molecules with potential biological relevance. It is frequently employed in the synthesis of peptides and peptidomimetics designed to interact with specific protein targets, such as enzymes. ontosight.ai For example, cyclohexylalanine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), highlighting their potential in the study of metabolic disorders. researchgate.net Another research paradigm involves using cyclohexylalanine, and by extension its protected forms like this compound, in studies investigating protease specificity. nih.gov The bulky, hydrophobic nature of the cyclohexyl group makes it a valuable tool for probing the binding pockets of proteases and understanding their substrate preferences. mdpi.comnih.gov

Despite its established utility, knowledge gaps may still exist in fully understanding the conformational behavior of this compound within growing peptide chains during synthesis, which can impact coupling efficiency and product purity. Further research is also needed to explore novel deprotection strategies or alternative protecting groups that might offer advantages in specific synthetic contexts. While its use in peptide synthesis is well-documented, the full scope of its potential applications in other areas of chemical synthesis or materials science may also represent a knowledge gap.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃NO₄ | labsolu.ca |

| Molecular Weight | 305.28 or 305.4 g/mol | labsolu.ca |

| Purity (HPLC) | ≥ 98% or 95% | labsolu.ca |

| Appearance | Clear, slightly yellow viscous liquid | |

| CAS Number | 154802-74-1 | labsolu.ca |

| PubChem CID | 51341848 | labsolu.ca |

| IUPAC Name | (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

| Synonyms | Z-β-cyclohexyl-D-alanine, Z-3-cyclohexyl-D-alanine |

Research Applications of Cyclohexylalanine Derivatives (including this compound)

| Research Area | Description | Relevant Snippets |

| Peptide Synthesis | Used as a building block for crafting peptides and peptidomimetics. ontosight.ai Essential in solid-phase synthesis. ontosight.ai | ontosight.ai |

| Protein Engineering | Used in unraveling structure-function relationships in proteins. | |

| Synthesis of Pharmaceuticals & Agrochemicals | Employed as an intermediate in the creation of these molecules. ontosight.ai | ontosight.ai |

| Protease Research | Used to study enzyme specificity and design inhibitors. mdpi.comnih.gov Particularly in probing binding pockets. nih.gov | mdpi.comnih.gov |

| Development of Peptide Isosteres | Used in constructing mimetics for systems like the renin-angiotensin system. doi.org | doi.org |

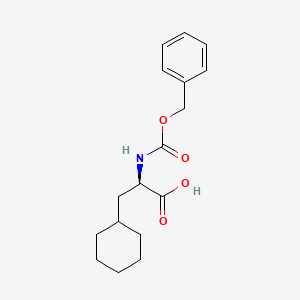

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABZONTQXNLDT-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Z D Cha Oh

Established and Novel Synthetic Pathways for Z-D-Cha-OH

The synthesis of this compound typically involves the introduction of the carbobenzyloxy protecting group onto D-Cyclohexylalanine. Established methods often rely on standard peptide coupling techniques and protection strategies. Novel approaches aim to improve efficiency, stereoselectivity, and sustainability.

Stereoselective Synthesis Approaches for this compound

Stereoselective synthesis is paramount to ensure the desired D-configuration of the cyclohexylalanine moiety. While direct synthesis of this compound with inherent stereocontrol might be challenging, the stereochemistry is typically established during the synthesis of the D-Cyclohexylalanine precursor. Methods for obtaining non-proteinogenic amino acids with high enantiopurity often involve chiral resolution or asymmetric synthesis techniques. Although specific details on stereoselective synthesis directly yielding this compound were not extensively found in the search results, the synthesis of cyclohexylalanine derivatives and other amino acid derivatives highlights the importance of controlling stereochemistry in related processes. nih.gov

Optimization of Synthetic Yields and Purity of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Factors such as solvent, temperature, reaction time, and the choice of coupling reagents for introducing the Z group or forming peptide bonds with this compound can significantly impact the outcome. Achieving high purity, often confirmed by techniques like HPLC, is essential for its use in subsequent chemical transformations, particularly in peptide synthesis where impurities can lead to undesired side products. Optimization studies in chemical synthesis often involve systematically varying reaction parameters to identify conditions that favor product formation and minimize impurities. researchgate.netresearchgate.net

Enzymatic and Green Synthesis Methods for this compound and Related Compounds

Enzymatic and green chemistry approaches offer environmentally friendly alternatives to traditional chemical synthesis. While specific enzymatic synthesis of this compound was not detailed in the search results, the application of enzymes in the synthesis of non-natural amino acids and protected amino acids is an active area of research. echemi.com Enzymatic methods can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. dnascript.comnih.gov Green synthesis principles, such as using less toxic solvents (e.g., water) and reducing waste, are increasingly being applied in chemical synthesis, including the production of chemical building blocks. echemi.comnih.govlongdom.orgmdpi.commdpi.com Some manufacturers indicate the use of biological, enzyme, and water-phase green synthesis methods in their production processes to ensure high quality and environmental friendliness. echemi.com

Design and Development of this compound Analogs and Derivatives

The chemical structure of this compound provides opportunities for modification to create analogs and derivatives with altered properties, such as improved solubility, stability, or biological activity.

Principles of Scaffold Modification and Rational Design of this compound Derivatives

Rational design of this compound derivatives involves understanding how modifications to the core structure, the cyclohexyl ring, the stereochemistry, or the protecting group affect the compound's physical and chemical properties. Principles of scaffold modification guide the strategic alteration of the molecule's backbone while retaining key features necessary for its intended application. acs.orgresearchgate.net For instance, modifications might target the carboxylic acid group for amide or ester formation, or the cyclohexyl ring for the introduction of functional groups.

Novel Chemical Modifications of the this compound Structure

Novel chemical modifications of this compound can lead to compounds with enhanced characteristics. These modifications could involve:

Modification of the Carboxylic Acid: Formation of esters, amides, or incorporation into peptide chains. This compound is commonly used in peptide synthesis, where its carboxylic acid forms a peptide bond with the amine group of another amino acid.

Modification of the Cyclohexyl Ring: Introduction of substituents on the cyclohexyl ring to alter lipophilicity, steric bulk, or introduce new interaction points.

Modification of the Carbobenzyloxy Group: While the Z group is a common protecting group, novel protecting groups or modifications could be employed to influence properties like solubility or deprotection conditions.

Incorporation into Larger Structures: this compound can be incorporated into peptidomimetics or other complex molecular architectures, leading to novel compounds with diverse potential applications. Research on the synthesis of various derivatives of other compounds illustrates the range of chemical transformations that can be applied, such as acylation, esterification, and the formation of heterocyclic rings. nih.govd-nb.inforesearchgate.netekb.eg

The development of novel chemical modifications often requires exploring new reaction methodologies and protecting group strategies to selectively functionalize specific parts of the molecule while preserving the integrity of other sensitive functionalities. dokumen.pubresearchgate.netnih.gov

Applications of Solid-Phase Synthesis for this compound and its Peptide Conjugates

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used technique for the chemical synthesis of peptides. It involves the stepwise assembly of amino acids on an insoluble solid support, typically a resin bachem.combachem.compowdersystems.comnih.govcsbio.comresearchgate.net. This method simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing steps bachem.combachem.comnih.govcsbio.com.

In SPPS, the growing peptide chain is anchored to the resin, and protected amino acids are sequentially coupled to the N-terminus of the preceding residue bachem.compowdersystems.comnih.govresearchgate.net. The Nα-protecting group is crucial in preventing undesired reactions during the coupling steps powdersystems.com. The Z group serves this purpose, protecting the α-amino group during the formation of peptide bonds bachem.com.

While the Fmoc (9-Fluorenylmethoxycarbonyl) and Boc (t-Butoxycarbonyl) strategies are more prevalent in modern SPPS due to their orthogonal deprotection conditions bachem.comcsbio.com, the Z group remains relevant, particularly in certain synthetic schemes or for specific amino acids bachem.com. Z-protected amino acids, including this compound, can be incorporated into peptide sequences using standard coupling reagents and protocols established for SPPS powdersystems.com. The choice of coupling reagent and reaction conditions is critical to ensure efficient peptide bond formation and minimize side reactions powdersystems.com.

The application of this compound in solid-phase synthesis would involve its coupling to a growing peptide chain on a solid support, following the removal of the preceding amino acid's Nα-protecting group. After coupling and washing, the Z group of the incorporated D-cyclohexylalanine residue would be removed under appropriate conditions (e.g., hydrogenation) to allow for the coupling of the next protected amino acid in the sequence. This iterative cycle enables the synthesis of peptides containing D-cyclohexylalanine at desired positions. SPPS allows for the creation of peptide conjugates by incorporating modified or non-canonical amino acids like D-cyclohexylalanine, or by attaching other molecules to the peptide chain while it is still on the resin or after cleavage researchgate.netunige.ch.

Advanced Spectroscopic and Structural Elucidation of Z D Cha Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-D-Cha-OH Structural Analysis

NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the connectivity and environment of atoms within a molecule. For this compound, both proton (¹H) and carbon (¹³C) NMR are invaluable for confirming its chemical structure, identifying functional groups, and assessing purity. The specific chemical shifts, splitting patterns, and integration of signals in NMR spectra correspond directly to the different hydrogen and carbon atoms within the benzyloxycarbonyl group, the cyclohexyl ring, and the alanine (B10760859) backbone. The presence of characteristic signals for the methylene (B1212753) protons of the benzyloxycarbonyl group, the methine proton at the alpha carbon, and the various protons of the cyclohexyl ring are diagnostic for the structure of this compound. The application of NMR is a standard procedure in the quality control and analysis of compounds like this compound labsolu.canih.gov.

Solution-State NMR for Conformational Studies of this compound

Solution-state NMR is particularly useful for studying the conformation and flexibility of molecules in solution, which is often the biologically relevant state. By analyzing coupling constants, Nuclear Overhauser Effects (NOE), and relaxation times, researchers can gain insights into the preferred conformations and the dynamic behavior of this compound. For a molecule containing a cyclohexyl ring and a flexible benzyloxycarbonyl group attached to an amino acid core, understanding the interplay of these structural elements is crucial. Changes in solvent, temperature, or concentration can influence the observed spectral parameters, providing information about solvent interactions and conformational equilibria. While specific detailed solution-state NMR data for conformational studies of this compound were not extensively found in the provided snippets, the general application of NMR for structural analysis is indicated labsolu.canih.gov.

Mass Spectrometry (MS) Techniques in the Characterization of this compound and its Metabolites

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is widely used for the identification, quantification, and structural elucidation of molecules. For this compound, MS can be used to confirm its molecular weight (305.4 g/mol ) and to identify fragmentation patterns that provide structural details labsolu.canih.gov. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with mass analyzers like time-of-flight (TOF) or quadrupole can generate characteristic ions of this compound. The molecular ion peak (M+H)⁺ or other adduct ions can be observed, confirming the molecular weight. Furthermore, tandem MS (MS/MS) can be employed to fragment the precursor ion and analyze the resulting product ions, yielding information about the connectivity and substructures within this compound. Mass spectrometry analysis is a listed method for the quality control of this compound labsolu.canih.gov. While specific details on this compound metabolites were not found in the provided snippets, MS techniques, particularly LC-MS and LC-MS/MS, are commonly used in the analysis of metabolites due to their sensitivity and ability to separate and identify compounds in complex mixtures.

Vibrational Spectroscopy (IR, Raman) for this compound Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups and molecular structure. Each functional group within this compound (e.g., carboxylic acid, amide, aromatic ring, cyclohexyl ring) absorbs or scatters light at characteristic frequencies, resulting in a unique vibrational spectrum. IR spectroscopy typically involves measuring the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. For this compound, IR spectroscopy can reveal the presence of characteristic stretching vibrations for the C=O bonds in the carboxylic acid and amide functionalities, N-H stretching vibrations, C-H stretching vibrations in the aliphatic and aromatic regions, and C-O stretching vibrations. These techniques serve as valuable tools for identifying the compound and confirming the presence of its key functional groups. IR spectroscopy is mentioned as a method used in the analysis of this compound labsolu.canih.gov.

X-ray Crystallography and Single-Crystal Structural Determination of this compound and its Complexes

X-ray crystallography is a technique that provides a detailed three-dimensional structure of a molecule in the crystalline state, including the precise positions of atoms and their connectivity. Growing high-quality single crystals of this compound or its complexes is the first step. When X-rays are diffracted by the electron cloud of the atoms in the crystal lattice, the resulting diffraction pattern can be analyzed to determine the electron density distribution and, subsequently, the molecular structure. This technique provides accurate bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular structure and conformation in the solid state. The arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding, can also be determined. While a crystal structure of this compound itself was not explicitly detailed in the provided snippets, the mention of the dicyclohexylamine (B1670486) salt of this compound (this compound*DCHA) suggests that crystalline forms of this compound or its derivatives can be obtained and potentially characterized by X-ray crystallography.

Conformational Dynamics and Energy Landscapes of this compound

Understanding the conformational dynamics and energy landscape of this compound is essential for predicting its behavior in different environments and its potential interactions with other molecules. A molecule's conformation refers to the spatial arrangement of its atoms, which can change through rotation around single bonds. The energy landscape describes the potential energy of the molecule as a function of its conformation, with energy minima representing stable conformers. For this compound, the flexibility arises from rotations around the bonds in the benzyloxycarbonyl group, the peptide bond (although restricted due to partial double bond character), the bonds in the alanine backbone, and the bonds connecting the cyclohexyl ring to the alpha carbon. Computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations, can be used to explore the conformational space and map the energy landscape. These studies can identify low-energy conformers and assess the barriers to interconversion between them. While specific research findings on the conformational dynamics and energy landscape of this compound were not detailed in the provided search results, these types of studies are crucial for a complete understanding of the molecule's properties and are often pursued following initial structural characterization by spectroscopic and crystallographic methods.

Molecular Interactions and Binding Dynamics of Z D Cha Oh

Z-D-Cha-OH Interactions with Enzymes and Proteins

Modulation of Enzyme Activity by this compound in Biochemical Pathways:Without primary data on its direct targets, any role of this compound in modulating broader biochemical pathways remains entirely speculative and uninvestigated in published research.

Research Findings on this compound Membrane Interactions Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings, including specific data on the membrane interactions and permeation of the chemical compound this compound, could not be located. Therefore, the creation of an in-depth article with quantitative data tables on this specific topic is not possible at this time.

Scientific investigation into the molecular interactions and binding dynamics of chemical compounds is a vast and ongoing field. However, the focus of such research is often prioritized based on factors such as therapeutic potential, biological activity, and relevance to specific disease pathways. It appears that this compound has not yet been the subject of published studies focusing on its in vitro or cellular membrane interactions.

While general methodologies for studying membrane permeability exist, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and in vitro models using cell lines like Caco-2, no public records indicate that this compound has been assessed using these techniques. These methods are crucial for understanding how a compound might be absorbed and distributed within a biological system, providing key insights into its potential as a therapeutic agent.

The absence of such studies means that there is no available data to populate tables detailing parameters like apparent permeability coefficients (Papp), efflux ratios, or specific binding affinities to membrane components for this compound.

Further research would be required to elucidate the specific characteristics of this compound's interaction with cellular membranes. Such studies would be foundational to understanding its potential pharmacokinetic and pharmacodynamic properties. Until such research is conducted and published, a detailed and data-rich analysis of its membrane interactions and permeation remains speculative.

Biochemical Mechanisms of Action of Z D Cha Oh

Modulation of Intracellular Signaling Pathways by Z-D-Cha-OH (in vitro/cellular)

There is currently no scientific literature available that describes the modulation of any intracellular signaling pathways by this compound. Research is needed to determine if this compound interacts with cellular receptors, enzymes, or other components of signaling cascades.

Identification of Downstream Effectors of this compound Action

As the upstream signaling targets of this compound have not been identified, there is consequently no information regarding its downstream effectors. The identification of such effectors would be contingent on initial studies elucidating a primary mechanism of action.

Investigation of this compound Cross-Talk with Cellular Signaling Networks

The potential for this compound to engage in cross-talk with other cellular signaling networks is an area that remains to be explored. Understanding such interactions would require a foundational knowledge of its primary signaling effects, which is currently lacking.

Regulation of Gene Expression and Protein Synthesis by this compound (cellular models)

No published studies have investigated the impact of this compound on the regulation of gene expression or protein synthesis in cellular models. It is unknown whether this compound can alter transcriptional or translational processes.

This compound Influence on Key Cellular Processes (e.g., cell cycle progression, apoptosis, cellular metabolism in vitro)

There is no available data from in vitro studies to suggest that this compound has any influence on cell cycle progression, apoptosis, or cellular metabolism. These fundamental cellular processes have not been examined in the context of exposure to this specific compound.

Data Tables

Due to the absence of experimental data in the scientific literature regarding the biochemical effects of this compound, no data tables can be generated.

Pre Clinical Biological Activity of Z D Cha Oh in Non Human Models

Efficacy of Z-D-Cha-OH in in vitro Cell Culture Systems Relevant to Disease Models

In vitro studies using cell culture systems are fundamental in early-stage drug discovery to understand a compound's potential efficacy and mechanism of action at a cellular level. These models, which range from traditional two-dimensional (2D) cell lines to more complex three-dimensional (3D) cultures, allow for controlled investigation of a compound's effects on cellular processes.

This compound Effects on Specific Cell Lines and Primary Cell Cultures

There are currently no publicly available scientific studies detailing the effects of this compound on any specific cancer or non-cancer cell lines, nor on primary cell cultures. Research in this area would typically involve treating various cell lines (e.g., human cancer cell lines like HeLa or SiHa) with the compound to assess its impact on cell viability, proliferation, and apoptosis (programmed cell death). Such studies are crucial for identifying potential anti-cancer or other therapeutic properties.

Applications of 3D Cell Culture and Organoid Models in this compound Research

Three-dimensional (3D) cell cultures and organoids are advanced in vitro models that more accurately mimic the complex architecture and microenvironment of native tissues compared to traditional 2D cultures. wikipedia.orgnih.govcellculturecollective.com These models are increasingly used in drug discovery to provide more physiologically relevant data on a compound's efficacy. nih.gov However, there is no published research that documents the use of 3D cell culture or organoid models to investigate the biological activities of this compound.

Pharmacodynamic Profiles of this compound in Non-Human Organisms (e.g., animal models)

Pharmacodynamics is the study of a drug's effects on the body and its mechanism of action. In pre-clinical research, this involves evaluating how a compound interacts with its molecular target and the subsequent biological responses in living organisms, typically animal models.

Target Engagement Studies of this compound in vivo (non-human)

Target engagement studies are essential to confirm that a drug candidate interacts with its intended molecular target within a living organism. nih.govresearchgate.net These assays provide crucial evidence that the compound reaches its target and binds to it, which is a prerequisite for therapeutic efficacy. nih.gov Methodologies for assessing target engagement can range from imaging techniques to biochemical assays performed on tissues after administration. nih.gov At present, there are no available in vivo studies that measure the target engagement of this compound in any non-human model.

Structure Activity Relationship Sar Studies of Z D Cha Oh and Its Analogs

Systematic Chemical Modification of the Z-D-Cha-OH Structure and Resulting Changes in Biological Activity

Specific, detailed research systematically exploring chemical modifications directly on the this compound molecule (beyond its use as a protected amino acid in peptide synthesis) and quantifying the resulting changes in its inherent biological activity was not extensively found in the conducted search. SAR studies in the field of peptides and peptidomimetics frequently involve incorporating modified or unnatural amino acids, such as D-cyclohexylalanine (the parent amino acid of this compound), into a peptide sequence. In such cases, the biological activity is a function of the entire peptide structure, and the contribution of the individual modified amino acid is assessed within that context nih.govnih.govmedchemexpress.com.

Identification of Key Pharmacophoric Features within the this compound Scaffold

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response plos.orgglpbio.comnih.gov. Identifying pharmacophoric features is a crucial step in rational drug design and SAR studies glpbio.comnih.gov.

For a simple, protected amino acid derivative like this compound, potential pharmacophoric features would include the cyclohexyl ring (contributing hydrophobic interactions), the carboxyl group (potential hydrogen bond acceptor/donor, negative charge at physiological pH), the protected amino group (the Cbz group, contributing aromatic and hydrophobic features), and the stereochemistry at the alpha-carbon (D-configuration) lookchem.comlabscoop.comchemsrc.com.

However, the specific pharmacophoric features of this compound that are relevant to biological activity would heavily depend on the biological target and the larger molecular context in which it is presented (e.g., as part of a peptide or peptidomimetic). Published studies specifically identifying and describing the key pharmacophoric features inherent to the isolated this compound scaffold responsible for a particular biological activity were not found in the search results. Pharmacophore modeling is more commonly applied to a series of biologically active compounds to identify common features essential for their activity against a specific target plos.orgglpbio.comnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity unipd.itd-nb.infonih.govresearch-solution.comresearchgate.netresearchgate.net. This allows for the prediction of the activity of new, untested compounds unipd.itd-nb.infonih.gov. QSAR models utilize various molecular descriptors that capture different aspects of chemical structure, such as electronic, steric, and physicochemical properties d-nb.inforesearch-solution.comresearchgate.net.

While QSAR modeling is a widely used technique in drug discovery and is applied to various classes of compounds, including peptides and amino acid derivatives nih.govresearchgate.netnih.gov, specific QSAR studies that have focused on a series of this compound derivatives as the primary set of compounds for model development were not identified in the search results. QSAR studies involving amino acid derivatives are more likely to focus on sets of peptides or peptidomimetics where the amino acid composition and sequence are varied, and descriptors related to these variations are used to build predictive models nih.govresearchgate.netnih.gov.

Computational Chemistry and Molecular Modeling of Z D Cha Oh

Molecular Docking Simulations of Z-D-Cha-OH with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein or other biological target. researchgate.netnih.gov It aims to estimate the binding affinity and characterize the interactions between the molecule and the target site. researchgate.netnih.gov While specific docking studies explicitly naming "this compound" are not extensively detailed in the search results, the compound contains a benzyloxycarbonyl (Cbz) group and a cyclohexylalanine (Cha) moiety, both of which are relevant in peptide and peptidomimetic research where docking is commonly applied. nih.govnih.govnih.gov

Studies on related compounds and the application of docking to similar systems provide context. For instance, molecular docking has been widely used to analyze the biological activities of various compounds, including chalcones, by predicting binding modes within the active sites of target proteins like penicillin-binding proteins. mdpi.com The carbonyl group in such molecules has been shown to play a significant role in binding through hydrogen bonds. mdpi.com Another study involving peptide-based inhibitors for SARS-CoV-2 main protease utilized molecular docking to predict binding modes, followed by molecular dynamics simulations to refine the understanding of the complex. nih.gov The benzyloxycarbonyl (Cbz) group was noted as being well-tolerated in virtual screening analyses for these inhibitors. nih.govnih.gov

Molecular Dynamics Simulations of this compound and Its Complexes in Biological Environments

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, flexibility, and interactions in a dynamic environment, such as in solution or within a protein-ligand complex. nih.govrsc.orgnih.govacs.org Like docking, specific MD simulations focused solely on this compound are not prominently featured in the search results. However, MD simulations are frequently employed in conjunction with docking to refine predicted binding poses and assess the stability of ligand-target complexes. nih.govrsc.org

MD simulations have been used to investigate the conformational dynamics of various biological molecules and their interactions. For example, MD simulations have been applied to study double-stranded DNA in explicit solvent models to understand the treatment of long-range electrostatic interactions. nih.gov They have also been used to analyze structural dynamics and cross-correlations in protein-ligand complexes, such as an olfactory receptor bound to an odorant. nih.gov In the context of peptide and peptidomimetic research, MD simulations are used to understand peptide folding behavior, the effect of modifications like N-methylation on structure, and the stability of cyclic peptides. scispace.comuq.edu.au

Given that this compound is a protected amino acid derivative, MD simulations could be valuable in understanding its conformational preferences in different solvents, its behavior when interacting with lipid bilayers (due to the cyclohexyl group), or the stability of complexes if it were part of a larger peptide or peptidomimetic structure interacting with a biological target. The choice of force field, solvent model (explicit or implicit), and simulation parameters are crucial for obtaining meaningful results from MD simulations. nih.govnih.govacs.org

Quantum Chemical Calculations for this compound Properties and Reactivity

Quantum chemical calculations, based on quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules. qulacs.orgnih.govscielo.org.mx These calculations can determine optimized molecular geometries, vibrational frequencies, electronic energies, charge distributions, and reactivity descriptors. nih.govncsu.edufigshare.com While specific quantum chemical studies on this compound are not detailed, the methods are broadly applicable to organic molecules like this compound.

Density Functional Theory (DFT) is a commonly used quantum chemical method for studying molecular properties. mdpi.comnih.govncsu.edursc.orgoatext.com DFT calculations can provide insights into chemical reactivity by analyzing parameters such as hardness, softness, electronegativity, and electrophilicity. mdpi.com They can also be used to calculate spectroscopic properties and analyze bond strengths. nih.govncsu.eduresearchgate.net For example, DFT has been used to study the chemical and antibacterial activities of organic compounds, identifying reactive sites based on electrostatic potential and Mulliken charges. mdpi.com

For this compound, quantum chemical calculations could be used to:

Determine its most stable conformation and the energy barrier for rotations around single bonds.

Calculate the electronic structure, including frontier molecular orbitals (HOMO and LUMO), which are related to reactivity.

Determine the charge distribution and electrostatic potential surface, revealing potential sites for intermolecular interactions like hydrogen bonding or electrostatic interactions. mdpi.com

Assess the reactivity of the functional groups, such as the carboxylic acid, amide, and benzyloxycarbonyl group.

These calculations can provide a fundamental understanding of this compound's intrinsic properties that govern its behavior in chemical reactions and biological interactions. The accuracy of the results depends on the chosen level of theory and basis set. ncsu.edursc.org

De Novo Design Strategies for this compound Analogs based on Computational Insights

De novo design is a computational approach used to design novel molecules with desired properties, often based on insights gained from structural information of a target or from the properties of known active compounds. nih.govnih.govrsc.org This differs from traditional library design by constructing molecules atom by atom or fragment by fragment within a binding site or based on specific chemical constraints. nih.gov While direct de novo design efforts specifically yielding this compound or its close analogs are not highlighted, the principles of de novo design are relevant to creating molecules with similar structural features or improved properties.

Computational insights from molecular docking, MD simulations, and quantum chemical calculations can inform de novo design strategies for this compound analogs. For instance, if docking and MD simulations reveal critical interactions between the cyclohexyl group or the Cbz group and a target protein, de novo design could focus on generating molecules that optimize these interactions. nih.gov Quantum chemical calculations could guide the design by identifying reactive centers or by predicting how modifications to the this compound structure might alter its electronic properties and reactivity. nih.govfigshare.com

De novo design has been applied in various contexts, including the design of peptides and peptidomimetics with specific binding affinities or biological activities. scispace.comuq.edu.aursc.org Strategies can involve building molecules within the active site of a protein, considering factors like shape complementarity, hydrogen bonding, and hydrophobic interactions. nih.govnih.gov Alternatively, ligand-based de novo design can generate molecules that share similar physicochemical properties or pharmacophores with known active compounds. nih.govnih.gov Computational design approaches are also being explored for creating functional protein analogs. nih.gov

Applying de novo design to this compound could involve designing analogs with modified protecting groups, altered stereochemistry, or variations in the cyclohexyl ring or alanine (B10760859) backbone to enhance target binding, improve metabolic stability, or modulate other desired properties. uq.edu.aumdpi.comunibo.it This process often involves iterative cycles of design, synthesis (or virtual synthesis), and evaluation (computational or experimental).

Advanced Analytical Method Development for Z D Cha Oh in Research Matrices

Chromatographic Methods (HPLC, GC, LC-MS) for Z-D-Cha-OH Quantification and Purity Assessment in Research Settings

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), are cornerstones for the quantification and purity assessment of organic compounds in research. These methods offer high separation power and sensitivity, making them suitable for analyzing this compound in various research matrices.

HPLC is widely used for the analysis of polar and non-volatile compounds like protected amino acids. Method development for this compound using HPLC would typically involve optimizing parameters such as stationary phase chemistry (e.g., reversed-phase C18), mobile phase composition (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (if a chromophore is present, such as the benzyloxycarbonyl group, which absorbs UV light). The Z-protecting group provides a convenient handle for UV detection. Diode Array Detectors (DAD) can be employed to obtain full UV spectra for peak identification and purity assessment.

GC is generally more suitable for volatile or semi-volatile compounds. While this compound itself might require derivatization to increase its volatility for GC analysis, this technique coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be valuable for analyzing volatile impurities or degradation products.

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is invaluable for the unequivocal identification and quantification of this compound, especially in complex research matrices where interfering substances may be present. LC-MS allows for the determination of the molecular weight and provides structural information through fragmentation patterns. Method development involves optimizing LC parameters as described above, along with MS parameters such as ionization mode (e.g., electrospray ionization, ESI), mass analyzer settings, and detection modes (e.g., selected ion monitoring, SIM, or full scan). LC-MS/MS (tandem mass spectrometry) can provide even greater specificity and sensitivity by monitoring specific fragmentation transitions. Chromatographic techniques, including GC-MS and LC-MS, are widely used in research for the analysis of various organic compounds and metabolites. The significance of advanced chromatographic techniques in separation and isolation is highlighted in the literature.

For purity assessment, chromatographic methods, particularly HPLC with UV or MS detection, are used to separate and detect impurities present in a this compound sample. The percentage of the total peak area corresponding to the this compound peak is often used as a measure of its chromatographic purity. mentions HPLC and UPLC analysis for purity assessment of a related protected amino acid salt.

Spectrophotometric and Fluorometric Assays for this compound Detection and Measurement

Spectrophotometric and fluorometric assays offer alternative or complementary approaches for the detection and measurement of this compound, particularly in scenarios where high sensitivity or high-throughput analysis is required.

Spectrophotometry involves measuring the absorption of light by a substance at specific wavelengths. The benzyloxycarbonyl group in this compound contains a phenyl ring, which is a chromophore that absorbs UV light. This intrinsic property allows for direct UV spectrophotometric determination of this compound concentration, provided there are no significant interfering substances in the research matrix that absorb at the same wavelength. Development of a spectrophotometric assay would involve determining the wavelength of maximum absorbance for this compound and establishing a calibration curve relating absorbance to concentration. Spectrophotometric techniques are commonly used for the analysis of various substances.

Fluorometric assays measure the fluorescence emitted by a substance after excitation at a specific wavelength. While this compound itself may not be strongly fluorescent, it might be possible to develop indirect fluorometric assays or to derivatize this compound with a fluorescent label. Derivatization can significantly enhance sensitivity and enable detection at much lower concentrations compared to UV spectrophotometry. The development of a fluorometric assay would involve selecting an appropriate fluorescent label (if derivatization is used), optimizing the derivatization reaction conditions, and establishing excitation and emission wavelengths for measurement. Fluorometric methods are employed in various analytical applications, including the detection of specific analytes.

These spectroscopic methods, while potentially less selective than chromatography for complex mixtures, can be rapid and cost-effective for routine analysis or high-throughput screening in research, especially when analyzing relatively pure samples or when coupled with a separation step.

Development of Bioanalytical Methods for this compound in Non-Human Biological Samples

Analyzing this compound in non-human biological samples (such as cell lysates, tissue extracts, or biological fluids from animal models) presents unique challenges due to the complexity of the matrices. Bioanalytical methods are specifically developed and validated for the reliable quantification of analytes in biological samples.

Method development for this compound in these matrices would typically involve several key steps:

Sample Collection and Storage: Establishing standardized procedures for collecting and storing biological samples to maintain the integrity of this compound.

Sample Preparation: This is a critical step to isolate this compound from the complex biological matrix and remove interfering substances. Techniques may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). mentions protein precipitation for sample preparation in a bioanalytical method using LC-MS. SPE is also a common technique for sample preparation before chromatographic analysis.

Chromatographic Separation: Using highly efficient chromatographic methods, typically LC, to separate this compound from other components in the extracted sample.

Detection: Employing sensitive and selective detectors, most commonly mass spectrometry (LC-MS or LC-MS/MS), to quantify this compound. LC-MS/MS is often preferred for bioanalysis due to its high sensitivity and specificity, which minimizes matrix effects. describes a bioanalytical method using LC-MS for simultaneous estimation of compounds in rabbit plasma.

Method Validation: Validating the developed bioanalytical method according to established guidelines to ensure its accuracy, precision, sensitivity (lower limit of quantification, LLOQ), selectivity, and stability of the analyte in the matrix.

The development of bioanalytical methods is essential for studying the behavior of this compound in biological systems within a research context, such as evaluating its stability or presence in in vitro or ex vivo studies using non-human biological materials. Bioanalytical techniques are crucial for measurements in biological samples.

Emerging Analytical Techniques Applied to this compound Research

The field of analytical chemistry is constantly evolving, with new techniques emerging that could potentially be applied to the analysis of compounds like this compound in research. While specific applications to this compound were not found in the search results, general trends in emerging techniques offer insights into future possibilities.

High-resolution mass spectrometry (HRMS), including Orbitrap and time-of-flight (TOF) MS, provides highly accurate mass measurements, which can be beneficial for confirming the identity of this compound and its potential metabolites or degradation products. HRMS coupled with chromatography (LC-HRMS or GC-HRMS) offers enhanced confidence in identification and can be used for untargeted screening approaches. discusses LC-MS/MS based analysis using high-resolution mass spectrometry.

Ion mobility spectrometry (IMS) can provide an additional dimension of separation based on the shape and size of ions, which can be coupled with MS to enhance peak capacity and aid in the separation of isomers or isobaric compounds that may not be fully resolved by chromatography alone.

Microfluidic devices are gaining traction in bioanalysis and other research areas due to their ability to handle small sample volumes, reduce reagent consumption, and enable integrated analytical processes. reviews recent advances in microfluidic technology for bioanalysis. The miniaturization offered by microfluidics could potentially be applied to the development of high-throughput or point-of-need analytical methods for this compound in research settings.

Surface-Enhanced Raman Scattering (SERS) is an emerging technique that can provide highly sensitive detection and structural information for molecules adsorbed onto plasmonic nanostructures. discusses bioanalytical measurements enabled by SERS probes. While direct application to this compound would require specific method development, SERS could potentially be used for trace analysis or for studying interactions of this compound with surfaces in research.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), can be used for the direct quantification of compounds without the need for a reference standard of the analyte itself, provided a suitable internal standard is used. discusses qNMR for quality control of an extract. High-field NMR can also provide detailed structural information for identification and purity assessment.

These emerging techniques, while requiring specialized instrumentation and expertise, offer potential advantages in sensitivity, selectivity, speed, or sample throughput, which could be beneficial for future research involving this compound.

Future Directions and Unexplored Research Avenues for Z D Cha Oh

Identification of Unexplored Synthetic Methodologies and Chemical Transformations for Z-D-Cha-OH

The current synthesis of this compound, or N-benzyloxycarbonyl-D-cyclohexylalanine, involves the reaction of 3-cyclohexylalanine hydrochloride with benzylchloroformate in the presence of a base like sodium hydroxide. prepchem.com While effective, this method represents a standard approach to N-protection of amino acids. Future research could delve into more innovative and efficient synthetic strategies.

Unexplored Synthetic Methodologies:

Enzymatic Synthesis: The use of enzymes in peptide synthesis is a growing field. Biocatalytic methods could offer higher stereoselectivity and milder reaction conditions, reducing the potential for side reactions and simplifying purification.

Flow Chemistry: Continuous flow synthesis could provide a more scalable and automated process for the production of this compound. This methodology often leads to improved reaction control, higher yields, and enhanced safety.

Novel Protecting Groups: While the benzyloxycarbonyl (Z) group is well-established, the exploration of alternative N-protecting groups could offer advantages in terms of stability, cleavage conditions, and compatibility with other functional groups during the synthesis of complex PROTAC molecules.

Potential Chemical Transformations:

Functionalization of the Cyclohexyl Ring: The cyclohexyl moiety of this compound is a prime candidate for chemical modification. The introduction of various functional groups could modulate the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.

Derivatization of the Carboxylic Acid: Beyond its use in amide bond formation, the carboxylic acid of this compound could be transformed into other functional groups, such as esters or ketones, to explore novel linker chemistries in PROTAC design.

Discovery of Novel Biological Targets and Signaling Pathways for this compound Investigation

As a building block, this compound does not possess its own biological target. Instead, its significance lies in its incorporation into larger PROTAC molecules that are designed to target specific proteins for degradation. sigmaaldrich.com The future discovery of novel biological targets is therefore intrinsically linked to the development of new PROTACs that utilize this compound.

The ubiquitin-proteasome pathway is the primary mechanism through which PROTACs mediate their effects. thermofisher.com A PROTAC molecule typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. sigmaaldrich.com The close proximity induced by the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. thermofisher.com

Future research in this area will focus on:

Expanding the "Druggable" Proteome: TPD offers the potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors. sigmaaldrich.com The development of new PROTACs containing this compound could enable the degradation of a wider range of therapeutic targets.

Investigating Novel E3 Ligases: The majority of current PROTACs utilize a limited number of E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL). youtube.com Identifying and validating new E3 ligases for PROTAC-mediated degradation would significantly expand the toolbox for TPD.

Elucidating Downstream Signaling Consequences: The degradation of a target protein can have profound effects on cellular signaling pathways. nih.gov Future studies will need to unravel the complex downstream consequences of degrading novel targets to fully understand the therapeutic potential and potential side effects of new PROTACs.

Integration of this compound Research with Advanced Omics Technologies (e.g., proteomics, metabolomics)

The integration of advanced "omics" technologies will be crucial for advancing our understanding of PROTACs that incorporate this compound. These technologies can provide a global view of the molecular changes that occur within a cell upon treatment with a PROTAC.

Proteomics:

Target Validation and Selectivity: Proteomics can be used to confirm the degradation of the intended target protein and to assess the selectivity of the PROTAC across the entire proteome. This is essential for identifying potential off-target effects. escholarship.org

Identifying Downstream Protein Changes: By quantifying changes in protein expression levels, proteomics can help to elucidate the downstream effects of target protein degradation and identify affected signaling pathways. nih.govnih.gov

Metabolomics:

Assessing Metabolic Consequences: The degradation of a key protein can lead to significant alterations in cellular metabolism. Metabolomics can be employed to profile these changes and provide insights into the functional consequences of target degradation.

Biomarker Discovery: Metabolomic profiling may lead to the discovery of biomarkers that can be used to monitor the efficacy of a PROTAC in preclinical and clinical settings.

The integration of these multi-omics datasets can provide a comprehensive systems-level understanding of the biological effects of PROTACs containing this compound. youtube.comdrugdiscoveryonline.com

Long-Term Academic Trajectories and Collaborative Research Opportunities for this compound

The future of this compound research is tied to the broader field of targeted protein degradation. Long-term academic trajectories will likely focus on its application in the rational design and synthesis of next-generation protein degraders.

Academic Research Trajectories:

Development of PROTAC Libraries: The synthesis of diverse libraries of PROTACs incorporating this compound and other novel building blocks will be a key area of academic research. These libraries can then be screened to identify potent and selective degraders for a wide range of disease-relevant targets.

Computational Modeling and Design: The use of computational tools to model the ternary complex formed between the target protein, the PROTAC, and the E3 ligase can aid in the rational design of more effective degraders. mdpi.com

Exploration of New Degrader Modalities: Beyond traditional PROTACs, new degrader technologies are emerging, such as LYsosome-TArgeting Chimeras (LYTACs) for extracellular proteins. nih.gov this compound could potentially be incorporated into these novel degrader platforms.

Collaborative Research Opportunities:

The multifaceted nature of PROTAC research necessitates a collaborative approach, bringing together experts from various disciplines:

Medicinal and Synthetic Chemists: To design and synthesize novel PROTAC molecules.

Structural Biologists: To solve the structures of ternary complexes and guide the design of new degraders.

Cell and Molecular Biologists: To evaluate the biological activity of PROTACs in cellular and animal models.

Computational Biologists and Bioinformaticians: To analyze omics data and develop predictive models for PROTAC activity.

Pharmacologists and Clinicians: To advance the most promising PROTACs into preclinical and clinical development.

Q & A

Q. How can researchers validate the specificity of this compound in complex biological matrices?

- Methodological Answer : Employ orthogonal techniques:

- Immunodepletion : Remove high-abundance proteins (e.g., albumin) from serum samples.

- Cross-reactivity testing : Screen against homologous receptors via competitive ELISA.

- Stable isotope labeling : Spike synthetic peptide with ¹³C/¹⁵N isotopes for MS quantification .

Unresolved Research Challenges

Q. What mechanisms underlie this compound’s off-target effects in neuronal cells?

- Methodological Gaps : Current hypotheses focus on lipid membrane interactions. Proposed approaches:

- Cryo-EM : Visualize peptide-membrane complexes at near-atomic resolution.

- Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways post-treatment.

- Collaborative frameworks : Share data via open repositories (e.g., Zenodo) for cross-disciplinary analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.